4-Chloro-2-isopropoxyaniline

Vue d'ensemble

Description

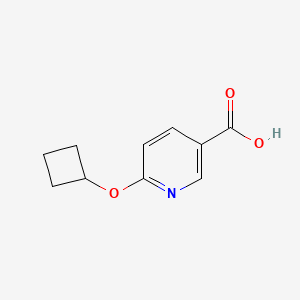

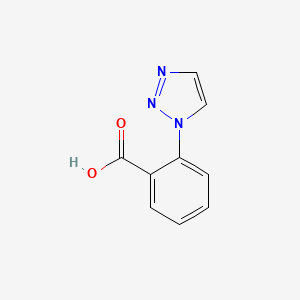

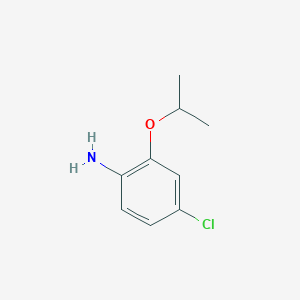

4-Chloro-2-isopropoxyaniline, also known as 4-chloro-2-(isopropoxy)aniline or ICA, is a chemical compound with the molecular formula C9H12ClNO. It has a molecular weight of 185.65 g/mol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-isopropoxyaniline is1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis

4-Chloro-2-isopropoxyaniline is a liquid .Applications De Recherche Scientifique

Nonlinear Optical Materials

4-Chloro-2-isopropoxyaniline: has been studied for its potential in creating nonlinear optical (NLO) materials. These materials are crucial for various optoelectronic applications, including laser technology, photonics, and communication technologies . The compound’s ability to form non-centrosymmetric structures makes it suitable for second harmonic generation, which is a key property of NLO materials.

Pharmaceutical Research

In the pharmaceutical industry, 4-Chloro-2-isopropoxyaniline can be utilized as a building block for the synthesis of various drugs. Its structure allows for the attachment of different functional groups, making it versatile for creating compounds with potential medicinal properties .

Material Science

This compound is also relevant in material science, particularly in the development of new organic single crystals. These crystals are lightweight, low-cost, and can be easily fabricated, offering significant advantages over inorganic counterparts for certain applications .

Chemical Synthesis

4-Chloro-2-isopropoxyaniline: serves as an intermediate in chemical synthesis processes. It can be used to create more complex molecules through various reactions, including coupling and substitution, which are fundamental in synthetic chemistry .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-isopropoxyaniline could be used as a standard or reagent in chromatographic methods or spectroscopy. Its well-defined structure and properties allow for accurate calibration and testing in analytical instruments .

Environmental Science

The compound’s derivatives are being explored for environmental monitoring, particularly in the detection of herbicides and their metabolites. Electrochemical sensors using these derivatives can provide sensitive and selective detection methods for environmental pollutants .

Pharmacology

In pharmacology, 4-Chloro-2-isopropoxyaniline may be involved in the study of drug action mechanisms. Its structural features can help in understanding the interaction between drugs and their targets, which is essential for drug design and development .

Biotechnology

Lastly, in biotechnology, this compound could be part of research into novel biosensors or bio-based materials. Its chemical properties might be harnessed to develop new biotechnological applications, such as enzyme immobilization or as a component in bioactive coatings .

Mécanisme D'action

Target of Action

Similar compounds are known to target the respiratory system .

Mode of Action

It’s worth noting that related compounds often interact with their targets through processes such as oxidative addition and transmetalation .

Biochemical Pathways

For instance, 2-chloro-4-nitrophenol is degraded via the 1,2,4-benzenetriol pathway in certain bacterial strains .

Result of Action

Related compounds have been observed to produce second harmonic generation (shg) that is 2 times higher than that obtained from potassium dihydrogen phosphate (kdp) upon irradiation with an 800 nm laser beam .

Action Environment

The action of 4-Chloro-2-isopropoxyaniline can be influenced by various environmental factors. For instance, the degradation of similar compounds has been observed to be more efficient under certain conditions, such as specific pH levels and power dissipation .

Propriétés

IUPAC Name |

4-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-isopropoxyaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.